莫纳斯特罗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monastrol is a small, cell-permeable molecule that has garnered significant attention in the field of cancer research. It was discovered by Thomas U. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making Monastrol a promising candidate for anticancer therapies .

科学研究应用

Monastrol has been extensively studied for its applications in various fields:

Chemistry: Monastrol serves as a model compound for studying the Biginelli reaction and its derivatives.

Biology: It is used to study the role of kinesin-5 in mitosis and cell division.

Medicine: Monastrol’s ability to induce cell cycle arrest and apoptosis makes it a potential anticancer agent.

Industry: Monastrol derivatives are being explored for their potential use in developing new anticancer drugs.

作用机制

Target of Action

Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5, also known as KIF11 or kinesin-5, is a motor protein crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Mode of Action

Monastrol acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . Monastrol binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .

Biochemical Pathways

The primary biochemical pathway affected by Monastrol is the mitotic spindle assembly process . By inhibiting Eg5, Monastrol disrupts the formation of bipolar spindles, a crucial component of the mitotic process . This leads to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

Monastrol’s action results in the arrest of cells in the cell cycle and induces apoptosis or programmed cell death . This is particularly effective in arresting cells undergoing uncontrollable cell division, such as cancer cells . By preventing the maintenance of bipolar spindles, Monastrol disrupts cell division, leading to cell death .

Action Environment

The action, efficacy, and stability of Monastrol can be influenced by various environmental factors. For instance, the use of nanocarriers synthesized from ammonia, ethanol, tetraethyl orthosilicate, and Polysorbate 80 has been shown to improve the transport of hydrophobic drugs like Monastrol within the body . .

生化分析

Biochemical Properties

Monastrol is known to interact with a kinesin protein called Eg5 . This interaction is crucial as Eg5 plays a vital role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, Monastrol alters the ability of Eg5 to generate force .

Cellular Effects

Monastrol has been found to be effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . It affects the cell function by influencing the cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monastrol exerts its effects at the molecular level by binding to the Eg5 motor domain . This binding interaction leads to the inhibition of Eg5, thereby preventing it from maintaining the bipolar spindles and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Monastrol on cellular function have been observed over time in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Monastrol vary with different dosages in animal models . While detailed dosage effects are still being studied, it is known that Monastrol can have toxic or adverse effects at high doses .

Metabolic Pathways

Monastrol is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of Monastrol within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of Monastrol on its localization or accumulation are subjects of current research.

Subcellular Localization

The subcellular localization of Monastrol and its effects on activity or function are still being investigated. Current research is focused on understanding any targeting signals or post-translational modifications that direct Monastrol to specific compartments or organelles .

准备方法

Monastrol can be synthesized using a one-pot three-component Biginelli condensation reaction. This method involves the reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction can be accelerated using microwave-assisted synthesis, which significantly reduces the reaction time and improves yield . The crude product can be purified through simple precipitation and filtration or column chromatography, achieving high purity and yield .

化学反应分析

Monastrol undergoes various chemical reactions, including:

Substitution: Halogenation of the aromatic ring in Monastrol can lead to derivatives with enhanced biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, halogenating agents like bromine, and reducing agents like sodium borohydride . The major products formed from these reactions are various Monastrol derivatives with modified biological properties .

相似化合物的比较

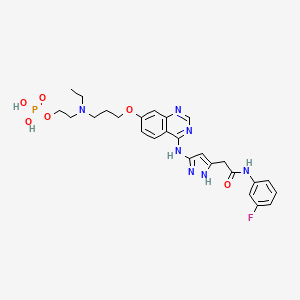

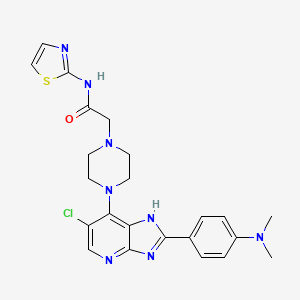

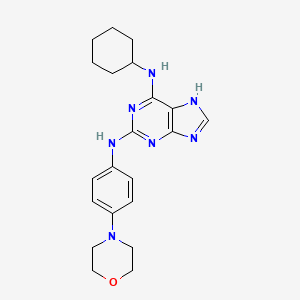

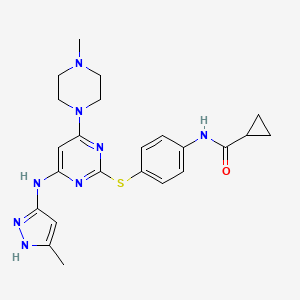

Monastrol is unique among kinesin-5 inhibitors due to its specific binding site and mechanism of action . Similar compounds include:

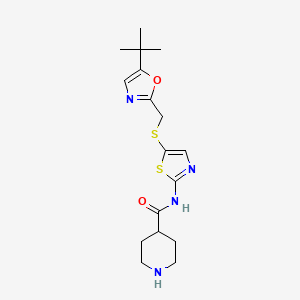

Enastron: A more potent inhibitor of kinesin-5 with a different binding profile.

Dimethylenastron: An even more potent inhibitor with higher inhibition activity against kinesin-5.

Biginelli Dihydropyrimidinones: Structural analogs of Monastrol with varying biological activities.

Monastrol’s uniqueness lies in its specific inhibition of kinesin-5 without affecting other cellular functions, making it a valuable tool in cancer research .

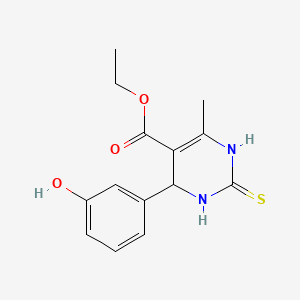

属性

CAS 编号 |

254753-54-3 |

|---|---|

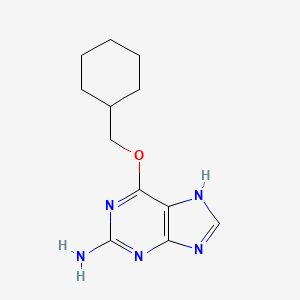

分子式 |

C14H16N2O3S |

分子量 |

292.36 g/mol |

IUPAC 名称 |

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1 |

InChI 键 |

LOBCDGHHHHGHFA-LBPRGKRZSA-N |

SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

手性 SMILES |

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C |

规范 SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

254753-54-3 |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Monastrol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

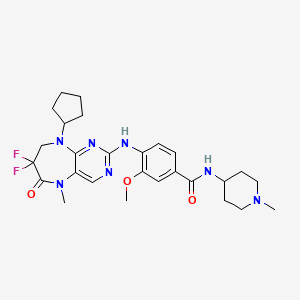

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)